molecular formula C14H24N2O2S B2582456 N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361710-57-6

N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2582456
CAS RN: 2361710-57-6
M. Wt: 284.42
InChI Key: ZYDFXTLMHGHTHS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The presence of the sulfanyl (–SH) group and amide (–CONH2) group suggest that this compound might have interesting chemical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the sulfanyl group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide could increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a piperidine ring act on the central nervous system, but without more information, it’s difficult to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its mechanism of action, potential therapeutic uses, and safety profile. Additionally, modifications to its molecular structure could be explored to improve its pharmacological properties .

properties

IUPAC Name

N-ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-4-13(17)15(5-2)10-14(18)16-8-6-12(7-9-16)11-19-3/h4,12H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDFXTLMHGHTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)CSC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide

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